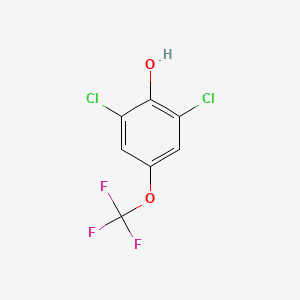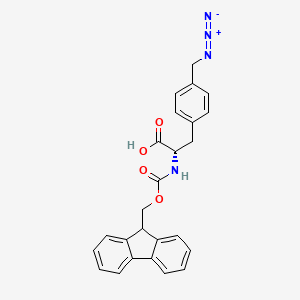
Boc-L-Met-O-CH2-Ph-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis and other biochemical studies.
Métodos De Preparación
The synthesis of Boc-L-Met-O-CH2-Ph-CH2-COOH involves several steps. One common method includes the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) group. This is followed by the oxidation of the sulfur atom to form the sulfoxide. The resulting compound is then coupled with a phenylacetic acid derivative through an esterification reaction . The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Análisis De Reacciones Químicas
Boc-L-Met-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boc-L-Met-O-CH2-Ph-CH2-COOH is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of methionine derivatives into peptide chains.
Biochemical Studies: The compound is used to study the biochemical properties and functions of methionine and its derivatives.
Medicinal Chemistry: Researchers use this compound to develop and study potential therapeutic agents that target specific biochemical pathways involving methionine.
Mecanismo De Acción
The mechanism of action of Boc-L-Met-O-CH2-Ph-CH2-COOH involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group of methionine . This allows the synthesized peptide to exhibit its biological activity.
Comparación Con Compuestos Similares
Boc-L-Met-O-CH2-Ph-CH2-COOH is unique due to its specific structure, which includes a protected methionine derivative coupled with a phenylacetic acid moiety. Similar compounds include:
Boc-L-Met-OH: A simpler derivative of methionine with only the Boc-protected amino group.
Boc-L-Met-OMe: A methyl ester derivative of Boc-L-Met-OH.
Boc-L-Met-NH2: An amide derivative of Boc-L-Met-OH.
These compounds share similar protective groups and methionine derivatives but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications.
Propiedades
IUPAC Name |
2-[4-[[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN2O8/c1-28(2,3)39-27(36)31-23(25(34)37-17-20-13-11-19(12-14-20)16-24(32)33)10-6-7-15-30-26(35)38-18-21-8-4-5-9-22(21)29/h4-5,8-9,11-14,23H,6-7,10,15-18H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVWBHVSTAWWCQ-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)










![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
